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Compound of Interest

Compound Name:
6,7-dihydro-5H-pyrazolo[5,1-b]

[1,3]oxazine

Cat. No.: B1445444 Get Quote

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core is a privileged scaffold in medicinal chemistry,

forming the basis for a variety of compounds with potential therapeutic applications. Its

structure, a fusion of an aromatic pyrazole ring and a saturated dihydro-oxazine ring, presents

a unique electronic and conformational environment. Accurate and unambiguous structural

confirmation is paramount for establishing structure-activity relationships (SAR) and ensuring

the integrity of synthesized compounds. NMR spectroscopy is the most powerful tool for this

purpose, providing precise information about the atomic connectivity and chemical environment

of the molecule in solution.

Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment.

The IUPAC numbering for the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine ring system is established

as follows:

Caption: IUPAC numbering of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold.

In-Depth ¹H and ¹³C NMR Spectral Interpretation
The analysis of the NMR spectra is approached by dissecting the molecule into its pyrazole

and dihydro-oxazine fragments, considering the electronic influence of the heteroatoms (N, O)

on the chemical shifts of adjacent protons and carbons.[1][2]
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¹H NMR Spectrum Analysis
The proton spectrum can be divided into two regions: the aromatic region for the pyrazole

proton and the aliphatic region for the three methylene groups of the dihydro-oxazine ring.

H3 (Pyrazole Ring): The pyrazole ring is an electron-rich aromatic system. However, the C3

proton is adjacent to two nitrogen atoms, which exert an inductive electron-withdrawing

effect. This deshielding effect places the H3 signal significantly downfield, typically expected

in the range of δ 7.50 - 7.70 ppm. It will appear as a sharp singlet, as there are no adjacent

protons within three bonds to couple with.

H5, H6, and H7 (Dihydro-oxazine Ring): These three sets of methylene protons form a

coupled aliphatic spin system.

H5 (-O-CH₂-): The protons on C5 are directly attached to a carbon adjacent to an oxygen

atom. The strong deshielding effect of oxygen will shift this signal downfield relative to the

other methylene groups. It is expected to appear around δ 4.00 - 4.20 ppm. Due to

coupling with the H6 protons, it will likely be a triplet.

H7 (-N-CH₂-): The protons on C7 are adjacent to the bridgehead nitrogen (N1) of the

pyrazole ring. This nitrogen also deshields the C7 protons, placing their signal in a range

of approximately δ 3.90 - 4.10 ppm. This signal should also appear as a triplet due to

coupling with H6.

H6 (-CH₂-CH₂-CH₂-): The C6 protons are the most shielded of the aliphatic protons, being

beta to both heteroatoms. This signal is expected to appear further upfield, around δ 2.10 -

2.30 ppm. Since it is coupled to both the H5 and H7 protons, it will appear as a multiplet,

likely a pentet or a triplet of triplets.

¹³C NMR and DEPT-135 Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. A

Distortionless Enhancement by Polarization Transfer (DEPT-135) or an edited-HSQC

experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative

signals) carbons, while quaternary carbons are absent.[3][4]
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C7a and C3a (Bridgehead Quaternary Carbons): These carbons are part of the aromatic

pyrazole ring and are significantly deshielded. C7a, being bonded to two nitrogen atoms, is

expected to be the most downfield signal in the spectrum, likely around δ 150.0 - 155.0 ppm.

C3a, bonded to one nitrogen and one oxygen, will also be significantly downfield, predicted

in the range of δ 145.0 - 150.0 ppm. These assignments are confirmed by their absence in a

DEPT-135 spectrum.

C3 (Pyrazole Ring): This aromatic CH carbon, adjacent to two nitrogens, will appear in the

characteristic range for pyrazole carbons, estimated at δ 135.0 - 140.0 ppm.[5][6] It will show

a positive signal in a DEPT-135 experiment.

C5 (-O-CH₂-): The carbon adjacent to the electronegative oxygen atom will be the most

downfield of the aliphatic carbons, appearing around δ 65.0 - 70.0 ppm. It will be a negative

signal in the DEPT-135 spectrum.

C7 (-N-CH₂-): The carbon adjacent to the nitrogen atom is also deshielded, with an expected

chemical shift in the range of δ 45.0 - 50.0 ppm. This will also be a negative signal in the

DEPT-135 spectrum.

C6 (-CH₂-): As the most shielded carbon, C6 will appear at the highest field (most upfield)

among the ring carbons, likely around δ 20.0 - 25.0 ppm. It will present as a negative signal

in the DEPT-135 spectrum.

Summary of Predicted NMR Data
Atom Position

¹H Chemical
Shift (δ, ppm)

Multiplicity
¹³C Chemical
Shift (δ, ppm)

DEPT-135

3 7.50 - 7.70 s 135.0 - 140.0 CH (+)

3a - - 145.0 - 150.0 C (absent)

5 4.00 - 4.20 t 65.0 - 70.0 CH₂ (-)

6 2.10 - 2.30 m 20.0 - 25.0 CH₂ (-)

7 3.90 - 4.10 t 45.0 - 50.0 CH₂ (-)

7a - - 150.0 - 155.0 C (absent)
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s = singlet, t = triplet, m = multiplet

The Power of 2D NMR for Unambiguous Assignment
While 1D spectra provide the foundation, 2D NMR experiments are indispensable for irrefutable

structural confirmation. They serve as a self-validating system by mapping the correlations

between nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment confirms proton-proton couplings.

For 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, a strong cross-peak correlation will be observed

between H5↔H6 and H6↔H7, confirming the three-carbon aliphatic chain in the oxazine

ring. The absence of any correlation for the H3 proton will validate its assignment as an

isolated singlet.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum is the most

direct way to assign carbons that bear protons.[3][4][7] It will show a cross-peak for each

directly bonded C-H pair: C3-H3, C5-H5, C6-H6, and C7-H7. This experiment allows the

definitive assignment of each protonated carbon based on the already-assigned proton

shifts.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to

assigning the non-protonated quaternary carbons and confirming the overall bicyclic

framework. It reveals correlations between protons and carbons over two or three bonds.
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Caption: Key HMBC correlations for structural confirmation.

Key expected HMBC correlations include:

H3 proton will show a 2-bond correlation to C3a and a 3-bond correlation to C7a.

H5 protons will show a 3-bond correlation to C3a and C7.

H7 protons will show a 2-bond correlation to C7a and a 3-bond correlation to C3a and C5.

These long-range correlations definitively link the pyrazole and dihydro-oxazine rings and

allow for the unambiguous assignment of the crucial bridgehead carbons, C3a and C7a.

Comparison with Alternative Analytical Techniques
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Technique Strengths Limitations Role in Analysis

NMR Spectroscopy

Provides complete

atom-by-atom

connectivity,

stereochemistry, and

conformational

information in solution.

Non-destructive.

Lower sensitivity

compared to MS.

Requires soluble, pure

samples of >1 mg.

Primary tool for

definitive structural

elucidation.

Mass Spectrometry

(MS)

Extremely high

sensitivity (sub-

picogram). Provides

accurate molecular

weight and elemental

composition (HRMS).

Fragmentation

patterns give

structural clues.

Does not provide

detailed connectivity

or stereochemistry.

Isomers are often

indistinguishable.

Complementary to

NMR. Confirms

molecular formula and

provides orthogonal

evidence of structure.

X-Ray Crystallography

Provides the absolute,

unambiguous 3D

structure in the solid

state with high

precision.

Requires a suitable

single crystal, which

can be difficult or

impossible to grow.

The solid-state

conformation may

differ from the solution

state.

The "gold standard"

for absolute structure

proof, but NMR is

more practical for

routine confirmation

and studying solution-

phase behavior.

Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are

recommended for a 400 MHz NMR spectrometer.[2]

Sample Preparation
Weigh approximately 5-10 mg of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine sample.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

standard 5 mm NMR tube. The choice of solvent can slightly affect chemical shifts.[8][9][10]

Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

¹H NMR Acquisition
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).

Spectral Width: 16 ppm, centered around 6 ppm.

Acquisition Time: ~3 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 16.

Temperature: 298 K.

¹³C{¹H} NMR Acquisition
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

Spectral Width: 220 ppm, centered around 100 ppm.

Acquisition Time: ~1.5 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 (or more, depending on concentration).

Temperature: 298 K.

2D HSQC Acquisition
Pulse Program: Phase-sensitive gradient-selected HSQC (e.g., 'hsqcedetgpsp' for multiplicity

editing).

Spectral Width (F2, ¹H): 10 ppm, centered on the proton spectrum.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.orientjchem.org/vol16no3/temperature-and-solvent-effects-on-nmr-chemical-shifts-of-some-nitrogen-and-sulphur-heterocycles/
https://www.scielo.br/j/jbchs/a/hBm495SKDx8bt8pvTYZQpSb/?format=html&lang=en
https://www.jstage.jst.go.jp/article/analsci1985/11/4/11_4_631/_pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Width (F1, ¹³C): 160 ppm, centered on the carbon spectrum.

Number of Scans: 4-8 per increment.

Number of Increments: 256.

Relaxation Delay (d1): 1.5 seconds.

Conclusion
The structural elucidation of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is achieved through a

logical and systematic application of 1D and 2D NMR techniques. The predictable chemical

shifts and coupling patterns, derived from fundamental principles of structure and electronics,

allow for a confident initial assignment. This is then irrefutably confirmed using 2D correlation

experiments, particularly COSY, HSQC, and HMBC, which together provide a complete and

self-consistent map of the molecular architecture. This guide serves as a robust framework for

the analysis of this important heterocyclic system and its derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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